molecular formula C59H84N18O14 B6303647 (D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH CAS No. 1426173-74-1

(D-Tyr5,D-Ser(tBu)6,Azagly10)-LHRH

Cat. No.: B6303647
CAS No.: 1426173-74-1
M. Wt: 1269.4 g/mol
InChI Key: BLCLNMBMMGCOAS-JRAHOCOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is a synthetic peptide analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. This compound is designed to mimic or interfere with the biological activity of the natural hormone, which plays a crucial role in regulating the reproductive system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-Diisopropylcarbodiimide and Hydroxybenzotriazole to facilitate peptide bond formation. The tert-Butyl group is used to protect the hydroxyl group of Serine during the synthesis.

Industrial Production Methods

In an industrial setting, the production of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography and characterized by mass spectrometry and nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the Tyrosine residue.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The peptide can participate in substitution reactions, especially at the amino acid side chains.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, Sodium periodate.

    Reducing Agents: Dithiothreitol, Tris(2-carboxyethyl)phosphine.

    Substitution Reagents: Various alkylating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the Tyrosine residue can lead to the formation of dityrosine.

Scientific Research Applications

(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is widely used in scientific research due to its ability to modulate the activity of the natural hormone. It is used in:

    Chemistry: Studying peptide synthesis and modification techniques.

    Biology: Investigating the role of Luteinizing Hormone-Releasing Hormone in reproductive biology.

    Medicine: Developing therapeutic agents for conditions related to reproductive health.

    Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to the Luteinizing Hormone-Releasing Hormone receptor, mimicking or inhibiting the action of the natural hormone. This interaction triggers a cascade of intracellular signaling pathways, leading to the release of Luteinizing Hormone and Follicle-Stimulating Hormone from the anterior pituitary gland. These hormones are essential for the regulation of gonadal function.

Comparison with Similar Compounds

Similar Compounds

    Gonadorelin: A synthetic form of Luteinizing Hormone-Releasing Hormone.

    Leuprolide: A synthetic analog used in the treatment of hormone-sensitive cancers.

    Triptorelin: Another analog used for similar therapeutic purposes.

Uniqueness

(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is unique due to its specific modifications, which enhance its stability and receptor binding affinity. These modifications make it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N18O14/c1-31(2)22-40(49(82)68-39(12-8-20-64-57(60)61)56(89)77-21-9-13-46(77)55(88)75-76-58(62)90)69-54(87)45(29-91-59(3,4)5)74-50(83)41(23-32-14-16-35(79)17-15-32)70-53(86)44(28-78)73-51(84)42(24-33-26-65-37-11-7-6-10-36(33)37)71-52(85)43(25-34-27-63-30-66-34)72-48(81)38-18-19-47(80)67-38/h6-7,10-11,14-17,26-27,30-31,38-46,65,78-79H,8-9,12-13,18-25,28-29H2,1-5H3,(H,63,66)(H,67,80)(H,68,82)(H,69,87)(H,70,86)(H,71,85)(H,72,81)(H,73,84)(H,74,83)(H,75,88)(H4,60,61,64)(H3,62,76,90)/t38-,39-,40-,41+,42-,43-,44-,45+,46-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCLNMBMMGCOAS-JRAHOCOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NNC(=O)N)NC(=O)C(COC(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NNC(=O)N)NC(=O)[C@@H](COC(C)(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N18O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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